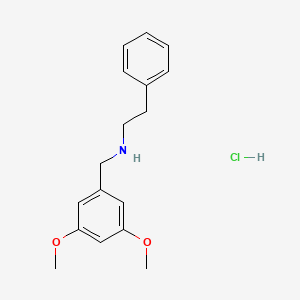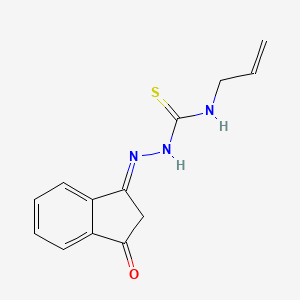
N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is a chemical compound that belongs to the class of N-benzylphenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a cyclohexanamine structure
作用機序
Target of Action
N-(2-Methoxybenzyl)-2-methylcyclohexanamine hydrobromide, also known as 25B-NBOMe, is a potent psychoactive substance . It exhibits high binding affinity for 5-HT2A/C serotonin receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and perception.
Mode of Action
The compound interacts with its targets, the 5-HT2A/C serotonin receptors, leading to an increased release of several neurotransmitters . This interaction results in profound changes in perception and cognition, characteristic of hallucinogenic activity .
Biochemical Pathways
The compound affects multiple neurotransmitter pathways. It has been reported to increase the release of dopamine (DA) , serotonin (5-HT) , acetylcholine (ACh) , and glutamate in various brain regions . These neurotransmitters play key roles in mood regulation, cognition, and motor control.
Pharmacokinetics
It is known that the compound can easily cross theblood-brain barrier (BBB) and accumulate in the brain tissue . This suggests that the compound has good bioavailability.
Result of Action
The compound’s action leads to a range of molecular and cellular effects. It induces hallucinogenic activity and can affect short-term memory and locomotion . It has also been associated with neurotoxic effects, including DNA damage and a decrease in the number of glial cells in certain brain regions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide typically involves the reaction of 2-methylcyclohexanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical intermediates.
類似化合物との比較
Similar Compounds
25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent.
25C-NBOMe: Another analog with a chlorine substituent.
Uniqueness
N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is unique due to its specific structural features, such as the presence of a cyclohexanamine moiety and a methoxybenzyl group
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.BrH/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2;/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNWYKVGSQVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrobromide](/img/structure/B6351942.png)


amine hydrobromide](/img/structure/B6351972.png)







![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
